molecular formula C20H28O3S B1204322 Ethyl dibunate CAS No. 5560-69-0

Ethyl dibunate

Cat. No.: B1204322
CAS No.: 5560-69-0
M. Wt: 348.5 g/mol
InChI Key: ZAMACTJOCIFTPJ-UHFFFAOYSA-N
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Description

Ethyl dibunate is a chemical compound with the molecular formula C20H28O3S . . This compound is characterized by its unique structure, which includes a naphthalene ring substituted with tert-butyl groups and an ethyl ester functional group.

Preparation Methods

Ethyl dibunate can be synthesized through various synthetic routes. One common method involves the reaction of 3,6-di-tert-butyl-1-naphthalenesulfonic acid with ethyl alcohol in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and an acidic or basic catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl dibunate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives , while reduction may produce alcohol derivatives .

Scientific Research Applications

Ethyl dibunate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl dibunate involves its interaction with specific molecular targets and pathways. For example, as an antitussive agent, it may act on the central nervous system to suppress the cough reflex . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neuronal receptors and ion channels to exert its effects.

Comparison with Similar Compounds

Ethyl dibunate can be compared with other similar compounds, such as:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Propyl dibunate: Similar in structure but with a propyl ester group instead of an ethyl ester group.

    Butyl dibunate: Similar in structure but with a butyl ester group instead of an ethyl ester group.

This compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity .

Biological Activity

Ethyl dibunate, scientifically known as ethyl 3,6-ditert-butylnaphthalene-1-sulfonate, is a compound with the molecular formula C20H28O3SC_{20}H_{28}O_{3}S and a molecular weight of 348.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an antitussive agent , meaning it has the potential to suppress cough reflexes. The mechanism by which it exerts this effect involves interactions with specific neuronal receptors and ion channels within the central nervous system. Unlike narcotic alternatives, this compound may block afferent signals in the reflex arc controlling coughs without causing sedation or respiratory depression.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antitussive Effects : Studies have demonstrated its efficacy in suppressing cough, making it a candidate for treating chronic cough conditions .
  • Cellular Interactions : this compound has been shown to influence various cellular processes and interact with biological molecules, which may have implications for its therapeutic use.
  • Potential Side Effects : While generally considered safe, some adverse effects linked to its use include gastrointestinal disturbances and hypersensitivity reactions .

Research Findings and Case Studies

A notable study conducted by Sevelius and Colmore (1967) evaluated the antitussive effect of this compound in patients with chronic cough. The findings indicated significant suppression of cough reflexes without the sedative side effects commonly associated with other antitussive medications .

Table 1: Summary of Key Research Findings

Study Focus Findings
Sevelius & Colmore (1967)Antitussive effectSignificant cough suppression in chronic cough patients without sedation
Clinical Pharmacology ReviewMechanism of actionInteraction with neuronal receptors; non-sedative properties
BenchChem AnalysisBiological activityPotential influence on cellular processes; ongoing research into therapeutic applications

This compound can be synthesized through several methods, one common approach being the reaction of 3,6-di-tert-butyl-1-naphthalenesulfonic acid with ethyl alcohol in the presence of a suitable catalyst. This esterification reaction leads to the formation of this compound, which can then be utilized in various chemical and biological applications.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to similar compounds that share structural characteristics but differ in functional groups or substituents.

Table 2: Comparison with Similar Compounds

Compound Name Structural Difference Unique Features
Mthis compoundMethyl ester groupAffects solubility and reactivity differently
Propyl dibunatePropyl ester groupModifies biological activity due to chain length
Butyl dibunateButyl ester groupAlters pharmacokinetics compared to ethyl variant

The specific ethyl ester group in this compound influences its solubility, reactivity, and biological activity compared to these similar compounds.

Properties

CAS No.

5560-69-0

Molecular Formula

C20H28O3S

Molecular Weight

348.5 g/mol

IUPAC Name

ethyl 3,6-ditert-butylnaphthalene-1-sulfonate

InChI

InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3

InChI Key

ZAMACTJOCIFTPJ-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C

Key on ui other cas no.

5560-69-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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